molecular formula C15H14N2O2S B8473090 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one

Cat. No.: B8473090
M. Wt: 286.4 g/mol
InChI Key: OUKUBBYQLAWQQJ-UHFFFAOYSA-N
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Description

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is a heterocyclic compound that belongs to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one typically involves the construction of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of a suitable thiophene derivative with a pyridine precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reaction and to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and organometallic compounds (Grignard reagents) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding heterocyclic chemistry.

    Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share structural similarities and are studied for their biological activities.

Uniqueness

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C15H14N2O2S/c1-8-13(9-4-3-5-10(6-9)19-2)14-11(16)7-12(18)17-15(14)20-8/h3-7H,1-2H3,(H3,16,17,18)

InChI Key

OUKUBBYQLAWQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)NC(=O)C=C2N)C3=CC(=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of methyl 4-amino-2-methyl-3-[3-(methyloxy)phenyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Description 35) (1.617 g, 4.70 mmol) in ethanol (20 mL) was added aqueous NaOH (5M) (4.70 mL, 23.48 mmol). The suspension was then refluxed under nitrogen for ca. 2 h. The reaction mixture was then cooled to RT and concentrated in vacuo. The residue was partitioned between DCM and water (ca. 50 mL each) and acidified to ca. pH 7 using aqueous HCl (5M). The aqueous layer was separated and re-extracted with DCM (ca. 50 mL×2) and the combined organic layer passed through a phase separator and concentrated in vacuo. The residue was dissolved in diphenyl ether (20 mL, 126 mmol) and heated to 200° C. under nitrogen atmosphere for ca. 2 h. The mixture was then cooled to RT, passed through SCX cartridge (eluting with MeOH followed by 2M NH3 MeOH) and the basic fractions combined and concentrated in vacuo. The residue was purified by normal phase chromatography, eluting with a gradient of 0-20% MeOH in DCM, to afford the title compound (588 mg). LCMS (A) m/z: 285 [M−1]−, Rt 1.10 min (acidic).
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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